![molecular formula C11H14O B14426374 3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one CAS No. 85620-40-2](/img/structure/B14426374.png)
3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one is a unique organic compound characterized by its spirocyclic structure. This compound contains a spiro[4.4]nonane core with two methyl groups at positions 3 and 6, and a ketone functional group at position 1. The presence of the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one involves the visible-light-induced intermolecular dearomative cyclization of furans. This method utilizes a fac-Ir(ppy)3-catalyzed reaction of 2-bromo-2-((5-bromofuran-2-yl)methyl)malonate and alkynes. The reaction proceeds via a 5-exo-dig radical cyclization under visible light, yielding substituted spirolactones in varying yields (19-91%) under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production by optimizing reaction conditions and using appropriate industrial equipment.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one undergoes various chemical reactions, including:
Oxidation: The ketone functional group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The spirocyclic structure allows for substitution reactions at the methyl groups or other positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one exerts its effects is not fully understood. its spirocyclic structure allows it to interact with various molecular targets and pathways. The compound’s unique geometry and functional groups enable it to participate in specific chemical reactions and biological interactions, making it a valuable tool for studying molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethylspiro[4.4]nona-1,3-diene: Similar spirocyclic structure but with different functional groups and positions.
2-(3,8-Diaryl-6-oxo-2,7-diazaspiro[4.4]nona-2,8-dien-1-ylidene)malononitrile: Another spirocyclic compound with different substituents and functional groups.
Uniqueness
3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one is unique due to its specific spirocyclic structure, the presence of two methyl groups at positions 3 and 6, and a ketone functional group at position 1. These features impart distinct chemical and physical properties, making it valuable for various scientific research applications.
Eigenschaften
CAS-Nummer |
85620-40-2 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2,9-dimethylspiro[4.4]nona-2,8-dien-4-one |
InChI |
InChI=1S/C11H14O/c1-8-6-10(12)11(7-8)5-3-4-9(11)2/h4,6H,3,5,7H2,1-2H3 |
InChI-Schlüssel |
GVIULSJTSIXYHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2(C1)CCC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


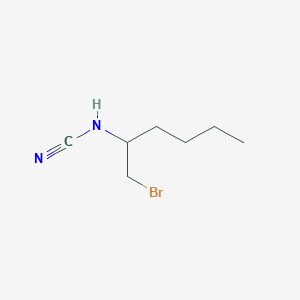
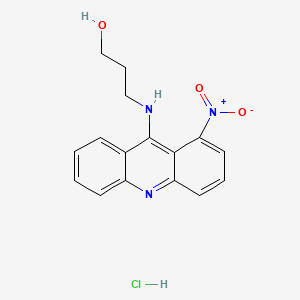
![4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile](/img/structure/B14426307.png)
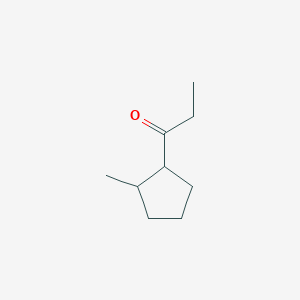
![N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine)](/img/structure/B14426332.png)

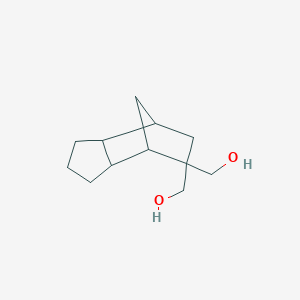
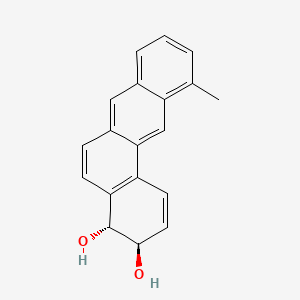
silane](/img/structure/B14426362.png)

![Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14426369.png)


![1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester](/img/structure/B14426399.png)
